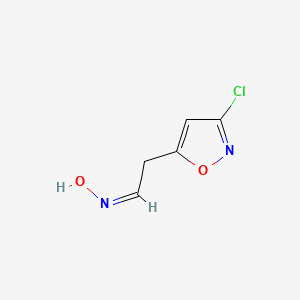
N-(2,2,2-Trichloroacetyl)cefuroxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2,2-Trichloroacetyl)cefuroxime is a derivative of cefuroxime, a second-generation cephalosporin antibiotic. This compound is characterized by the presence of a trichloroacetyl group attached to the cefuroxime molecule. It is known for its broad-spectrum antibacterial activity, making it effective against a wide range of gram-positive and gram-negative bacteria .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trichloroacetyl)cefuroxime typically involves the acylation of cefuroxime with trichloroacetic anhydride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the stability of the cefuroxime molecule. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters. The final product is subjected to rigorous quality control measures to ensure compliance with pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,2,2-Trichloroacetyl)cefuroxime undergoes various chemical reactions, including:
Hydrolysis: The trichloroacetyl group can be hydrolyzed under acidic or basic conditions, leading to the formation of cefuroxime.
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the cephalosporin ring.
Substitution: The trichloroacetyl group can be substituted with other acyl groups under appropriate reaction conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions of acids or bases.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Acylating agents such as acetic anhydride or benzoyl chloride.
Major Products Formed
Hydrolysis: Cefuroxime.
Oxidation: Oxidized derivatives of cefuroxime.
Substitution: Various acylated derivatives of cefuroxime.
Applications De Recherche Scientifique
N-(2,2,2-Trichloroacetyl)cefuroxime has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of cephalosporin derivatives and their interactions with various reagents.
Biology: Investigated for its antibacterial properties and its potential use in developing new antibiotics.
Medicine: Explored for its efficacy in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: Utilized in the synthesis of other cephalosporin derivatives and as a reference standard in quality control laboratories
Mécanisme D'action
N-(2,2,2-Trichloroacetyl)cefuroxime exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, thereby inhibiting the final transpeptidation step of peptidoglycan synthesis. This leads to the weakening of the cell wall and eventual lysis of the bacterial cell. The trichloroacetyl group enhances the stability and potency of the compound against beta-lactamase-producing bacteria .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cefuroxime: The parent compound, a second-generation cephalosporin with broad-spectrum antibacterial activity.
Cefotaxime: A third-generation cephalosporin with enhanced activity against gram-negative bacteria.
Uniqueness
N-(2,2,2-Trichloroacetyl)cefuroxime is unique due to the presence of the trichloroacetyl group, which enhances its stability and resistance to beta-lactamase enzymes. This makes it particularly effective against beta-lactamase-producing bacteria, which are often resistant to other cephalosporins .
Propriétés
Numéro CAS |
76598-06-6 |
|---|---|
Formule moléculaire |
C18H15Cl3N4O9S |
Poids moléculaire |
569.8 g/mol |
Nom IUPAC |
(6R,7R)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2,2,2-trichloroacetyl)carbamoyloxymethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C18H15Cl3N4O9S/c1-32-24-9(8-3-2-4-33-8)12(26)22-10-13(27)25-11(15(28)29)7(6-35-14(10)25)5-34-17(31)23-16(30)18(19,20)21/h2-4,10,14H,5-6H2,1H3,(H,22,26)(H,28,29)(H,23,30,31)/b24-9+/t10-,14-/m1/s1 |
Clé InChI |
BGPGYDOAMAGXIO-DRGRTGIUSA-N |
SMILES |
CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)NC(=O)C(Cl)(Cl)Cl)C(=O)O |
SMILES isomérique |
CO/N=C(\C1=CC=CO1)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)NC(=O)C(Cl)(Cl)Cl)C(=O)O |
SMILES canonique |
CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)NC(=O)C(Cl)(Cl)Cl)C(=O)O |
Synonymes |
[6R-[6α,7β(Z)]]-7-[[2-Furanyl(methoxyimino)acetyl]amino]-8-oxo-3-[[[[(trichloroacetyl)amino]carbonyl]oxy]methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-BROMO-2-PHENYLIMIDAZO[2,1-B]BENZOTHIAZOLE](/img/new.no-structure.jpg)
![1H-Cyclopenta[e]imidazo[1,2-a]pyrazine](/img/structure/B582678.png)


![[(2R,3S,4R,5R,6R)-6-[(2R,3R,4R,5R,6S)-5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl]oxy-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B582683.png)
![1,1'-[Butane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione)](/img/structure/B582684.png)






